1-(cyclopent-3-ene-1-carbonyl)-3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine
Description
1-(cyclopent-3-ene-1-carbonyl)-3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine is a heterocyclic compound characterized by a pyrrolidine core substituted with a cyclopentene carbonyl group and a triazolo-pyridazine moiety. The cyclopentene carbonyl moiety may enhance lipophilicity, while the pyrrolidine ring could confer conformational flexibility, critical for molecular recognition in pharmacological contexts .
Properties
IUPAC Name |
cyclopent-3-en-1-yl-[3-[(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxymethyl]pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c25-19(15-3-1-2-4-15)23-10-9-13(11-23)12-26-17-8-7-16-20-21-18(14-5-6-14)24(16)22-17/h1-2,7-8,13-15H,3-6,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPKINYENWLHQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)OCC4CCN(C4)C(=O)C5CC=CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(cyclopent-3-ene-1-carbonyl)-3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine , also referred to as S694-0653, is a complex organic molecule with potential biological significance. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
- IUPAC Name : 1-[1-(cyclopent-3-ene-1-carbonyl)pyrrolidin-3-yl]-2-cyclopropyl-5-methyl-1H-imidazole
- Molecular Formula : C17H23N3O
- Molecular Weight : 285.39 g/mol
- LogP : 2.246 (indicating moderate lipophilicity)
- Water Solubility : LogSw -1.98 (low solubility)
| Property | Value |
|---|---|
| Molecular Formula | C17H23N3O |
| Molecular Weight | 285.39 g/mol |
| LogP | 2.246 |
| Water Solubility | LogSw -1.98 |
| Polar Surface Area | 29.565 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
The biological activity of S694-0653 is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurological and metabolic pathways.
Inhibition of Enzymes
Preliminary studies suggest that S694-0653 may exhibit inhibitory effects on specific enzymes such as Dipeptidyl Peptidase IV (DPP-IV), which is crucial in glucose metabolism and diabetes management. For instance, similar compounds have shown IC50 values indicating effective inhibition of DPP-IV activity in vitro .
Pharmacological Effects
S694-0653 has been included in various screening libraries due to its potential therapeutic applications, particularly in the central nervous system (CNS) and metabolic disorders.
CNS Activity
Compounds structurally related to S694-0653 have demonstrated significant neuroprotective effects and potential applications in treating neurodegenerative diseases. The involvement of the triazolo-pyridazine moiety may enhance the compound's affinity for CNS targets.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds with similar structures:
- DPP-IV Inhibition Study
- Neuroprotective Effects
Comparison with Similar Compounds
Data Table: Structural and Hypothetical Property Comparison
Research Findings and Implications
- Electronic Structure : The target’s triazolo-pyridazine core likely exhibits a planar geometry with delocalized π-electrons, favoring interactions with aromatic residues in enzyme active sites . In contrast, the patent compounds’ pyrazine core may engage in stronger π-π stacking due to additional nitrogen atoms .
- QSPR Predictions : Van der Waals volume and polar surface area calculations (derived from ) indicate the target may exhibit improved blood-brain barrier permeability compared to bulkier analogs like 2d .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
